zinc;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Overview
Description
ZINC 2 3 9 10 16 17 23 24-octakis(octyl& is also known as Zinc 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine . It is a type of phthalocyanine dye with a dye content of 95% . It is used in the field of photonic and optical materials .
Molecular Structure Analysis
The molecular structure of ZINC 2 3 9 10 16 17 23 24-octakis(octyl& consists of a hydrocarbon chain, which is attached by an ester bond to a glycerol backbone .Physical and Chemical Properties Analysis
ZINC 2 3 9 10 16 17 23 24-octakis(octyl& is a solid with a dye content of 95%. It has a melting point of >300 °C (lit.) and a maximum absorption wavelength (λmax) of 677 nm .Scientific Research Applications
Intramolecular Charge-Transfer Properties
Zinc octa(carbazolyl)phthalocyanines have been evaluated for their intramolecular charge-transfer properties, showcasing significant solvatochromic and electrochromic behaviors. These properties are indicative of their potential in optical devices due to the interligand charge-transfer nature observed within the broad band of 450-500 nm. The photophysics of these compounds, investigated through fluorescence and transient absorption spectroscopy, further elucidate the influence of carbazole substituents on deactivation kinetics, demonstrating their applicability in optoelectronic applications (Majeed et al., 2017).
Optical Nonlinearity and Limiting
The third-order nonlinear optical properties and optical limiting capabilities of octakis-substituted zinc phthalocyanines have been investigated, revealing outstanding performances in continuous wave regimes. These findings position zinc phthalocyanines as promising materials for optical limiting applications, capable of handling low-power continuous wave lasers, enhancing the development of protective devices against laser exposure (Mathews et al., 2007).
Photodynamic Therapy Applications
Zinc octa-n-alkyl phthalocyanines have been researched for their potential in photodynamic therapy (PDT), particularly in the context of skin treatments. These compounds exhibit favorable properties as photosensitizers, such as significant singlet oxygen generation and efficient accumulation in cellular models. Their application in vivo, through topical administration, has demonstrated effective photosensitization, highlighting their promise for therapeutic use in conditions like psoriasis (Kaestner et al., 2003).
Energy Transfer and Photocatalysis
Studies on zinc phthalocyanines have also explored their role in energy transfer processes and photocatalytic applications. For instance, the interaction between zinc phthalocyanines and quantum dots has been investigated, revealing fluorescence quenching and energy transfer mechanisms. These interactions are crucial for the development of efficient light-harvesting systems and photocatalytic processes, which are fundamental in areas such as renewable energy and environmental remediation (Bursa et al., 2014).
Properties
IUPAC Name |
zinc;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H144N8O8.Zn/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72H,9-64H2,1-8H3;/q-2;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIALLXXQQVIQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC2=C3[N-]C(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)[N-]6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H144N8O8Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1603.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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